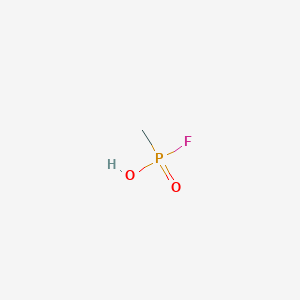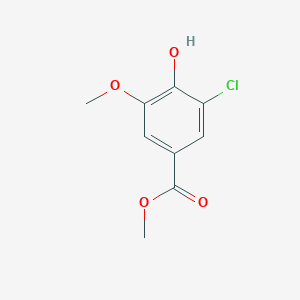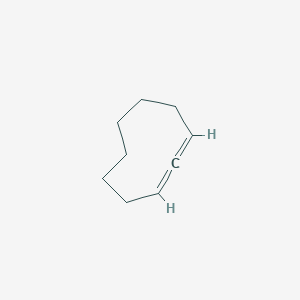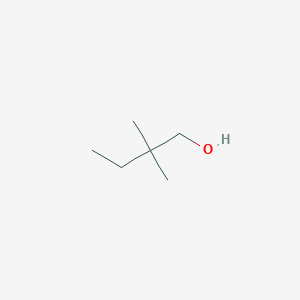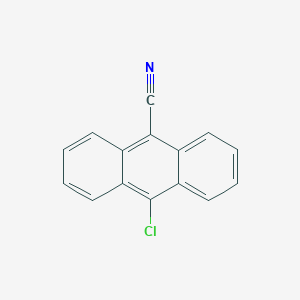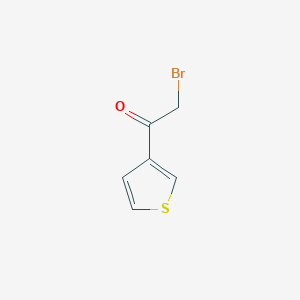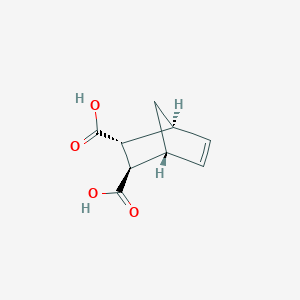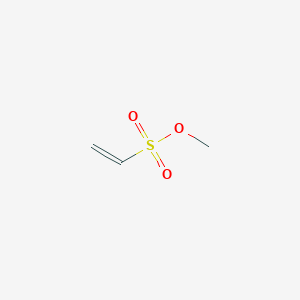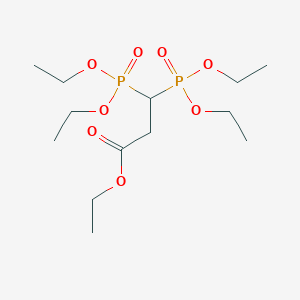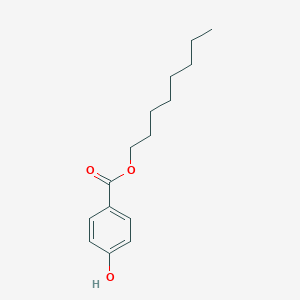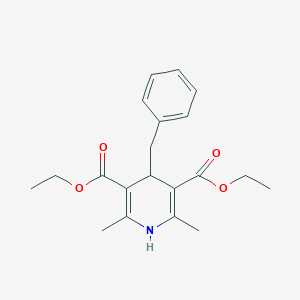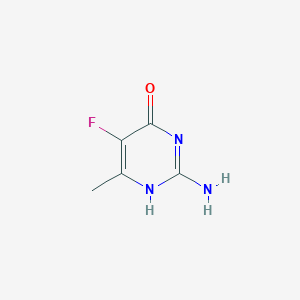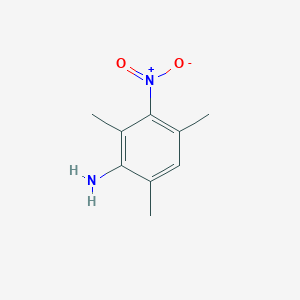
Aniline, 2,4,6-trimethyl-3-nitro-
Descripción general
Descripción
“Aniline, 2,4,6-trimethyl-” is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is commercially interesting as a precursor to dyes . It undergoes a condensation reaction with glyoxal to prepare glyoxal-bis(mesitylimine) and is also involved in the preparation of 1,3-diketimines ligands by condensation with 1,3-diketones .
Synthesis Analysis
The synthesis of “Aniline, 2,4,6-trimethyl-” involves selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . The synthesis of anilines can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .
Chemical Reactions Analysis
“Aniline, 2,4,6-trimethyl-” neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Physical And Chemical Properties Analysis
“Aniline, 2,4,6-trimethyl-” is a liquid . It does not react rapidly with air or water . Its density is 0.963 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Chemoselective Catalytic Reduction of Nitro Compounds : Nitro compounds, including nitroarenes, are selectively reduced to functionalized anilines, crucial for synthesizing chemicals like dyes, pigments, pharmaceuticals, and agrochemicals. Cobalt-based nanocatalysts are studied for their selective transfer hydrogenation properties in these processes, showing unprecedented chemo-selectivity, even tolerating various functionalities (Jagadeesh et al., 2015).
Mechanism of Nitrobenzene Reduction to Aniline : Fundamental investigations using density functional theory (DFT) on the mechanism of nitrobenzene reduction to aniline over Pt catalysts. This study provides insights into the atomic and molecular levels of reactions, understanding the activation of nitro groups and the impacts of adsorption/desorption of phenyl groups on kinetics (Sheng et al., 2016).
Highly Selective Catalysts for Hydrogenation : Studies on FeOx-supported platinum single-atom and pseudo-single-atom catalysts reveal their high activity, chemoselectivity, and reusability in the hydrogenation of substituted nitroarenes. This research contributes to environmentally benign technology for producing anilines with superior performance attributed to positively charged platinum centers (Wei et al., 2014).
Transfer Catalysis and Reduction of Nitroarenes : Innovative methods involving transfer catalysis between two solid phases to reduce nitroarenes to anilines are being explored. This approach is crucial for environmentally friendly and efficient synthesis processes, especially relevant in pharmaceutical and agrochemical industries (Hari & Miller, 1999).
Spectroscopic Investigation for Molecular and Electronic Properties : Studies using Fourier Transform Infrared (FT-IR) and Raman spectra to investigate the molecular and electronic properties of nitroanilines and their derivatives. These investigations are crucial for understanding the influence of substituents and their effects on the properties and reactivity of these compounds (Saravanan et al., 2014).
Safety And Hazards
Direcciones Futuras
Conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a pressing need due to unmanaged industrial development . Various methods for its conversion and removal have been explored . This area of research is likely to continue to attract interest in the future .
Propiedades
IUPAC Name |
2,4,6-trimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCRNJUFHMIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline, 2,4,6-trimethyl-3-nitro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



